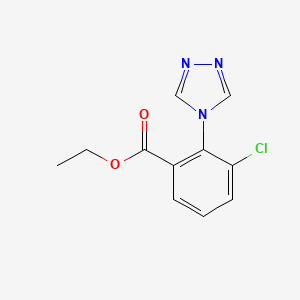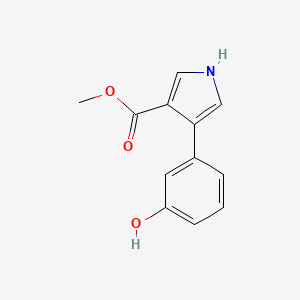
Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically include refluxing the mixture in ethanol for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(3-formylphenyl)-1H-pyrrole-3-carboxylate.
Reduction: Formation of 4-(3-hydroxyphenyl)-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby modulating the activity of the target protein. Pathways involved may include signal transduction pathways, where the compound interferes with the normal signaling processes within cells.
類似化合物との比較
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: Another compound with a similar structure but different functional groups.
4-(3-hydroxyphenyl)-3-methyl-1H-pyrrole-2,5-dione: A related pyrrole derivative with distinct chemical properties.
Uniqueness
Methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups, along with the pyrrole ring, make it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
methyl 4-(3-hydroxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)11-7-13-6-10(11)8-3-2-4-9(14)5-8/h2-7,13-14H,1H3 |
InChIキー |
HVZCMJHRFSFNNZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CNC=C1C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)
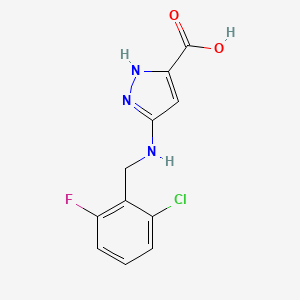

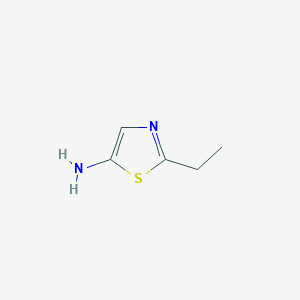
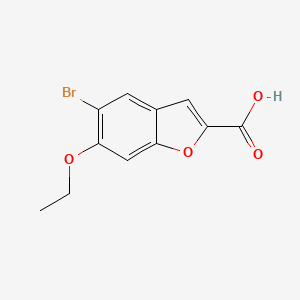


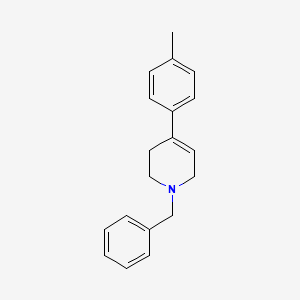


![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)


